3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester
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Overview
Description
3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C14H21N3O2. It is a derivative of piperazine and pyridine, featuring a tert-butyl ester functional group. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminopyridine and 1-tert-butoxycarbonyl-piperazine.
Reaction: The 2-aminopyridine undergoes a nucleophilic substitution reaction with 1-tert-butoxycarbonyl-piperazine in the presence of a suitable base, such as triethylamine, to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine or piperazine rings.
Scientific Research Applications
3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a building block for the synthesis of bioactive molecules, aiding in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4-(6-Amino-3-pyridyl)-1-tert-butoxycarbonyl-piperazine: Another piperazine derivative with similar structural features.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a similar piperazine-pyridine core used in anti-tubercular research.
Uniqueness
3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester is unique due to its specific combination of piperazine and pyridine rings with a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-piperazin-1-ylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)12-11(5-4-6-16-12)17-9-7-15-8-10-17/h4-6,15H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLBQIYEIIORHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=N1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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